5-(Ethoxycarbonyl)nicotinic acid
Overview
Description
5-(Ethoxycarbonyl)nicotinic acid is a derivative of nicotinic acid, which is biologically and medicinally significant. It is a polyfunctionally substituted pyridine, a class of compounds known for their presence in various pharmaceuticals and organic materials .
Synthesis Analysis
The synthesis of derivatives of 5-(Ethoxycarbonyl)nicotinic acid, such as 2,3-disubstituted-5-ethoxycarbonylpyridines, has been achieved with moderate yields ranging from 50-66%. The process involves the use of ethoxycarbonylmalonaldehyde, which reacts with tosyl chloride followed by a reaction with β-amino-α,β-unsaturated esters, ketones, or nitriles in the presence of pyridine .
Molecular Structure Analysis
The molecular structure of a related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, has been determined using various analytical techniques including X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of 5-(Ethoxycarbonyl)nicotinic acid .
Chemical Reactions Analysis
Although the specific chemical reactions of 5-(Ethoxycarbonyl)nicotinic acid are not detailed in the provided papers, the synthesis paper suggests that the compound can participate in reactions typical of pyridines and esters. This includes nucleophilic substitution reactions and potential reactions with amines, which could be used to further modify the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Ethoxycarbonyl)nicotinic acid are not explicitly discussed in the provided papers. However, based on the structure and the known properties of similar compounds, it can be inferred that it would exhibit properties characteristic of both pyridines and esters. This includes a certain degree of solubility in organic solvents, potential for hydrogen bonding due to the presence of a carboxylic acid group, and reactivity towards nucleophiles .
Scientific Research Applications
Synthetic Chemistry 5-(Ethoxycarbonyl)nicotinic acid, a derivative of nicotinic acid, plays a significant role in synthetic chemistry. A method for synthesizing polyfunctionally substituted pyridines from ethoxycarbonylmalonaldehyde, which involves reactions with tosyl chloride and β-amino-α,β-unsaturated esters, ketones, or nitriles in the presence of pyridine, has been developed. This process yields derivatives of biologically and medicinally important nicotinic acid, with applications in creating a variety of complex organic compounds (Torii, Inokuchi, & Kubota, 1986).
Agricultural Chemistry In the agricultural sector, derivatives of nicotinic acid have been explored for their herbicidal properties. A study on the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, found that some compounds exhibited excellent herbicidal activity against specific plants. This research holds potential for the development of novel, natural-product-based herbicides (Yu et al., 2021).
Industrial Production The industrial production of nicotinic acid, an essential nutrient, involves processes like the oxidation of 5-ethyl-2-methylpyridine. Recent studies emphasize the need for new, eco-friendly methods to produce nicotinic acid to align with green chemistry principles. Literature reviews have highlighted several ecological methods using commercially available raw materials, indicating a shift towards more sustainable industrial practices (Lisicki, Nowak, & Orlińska, 2022).
Pharmacology In pharmacology, nicotinic acid has been used as a lipid-lowering drug for over 50 years. Studies have identified specific receptors, such as PUMA-G and HM74, which mediate the anti-lipolytic effect of nicotinic acid in adipose tissue. This discovery is crucial for understanding the drug's mechanism and developing new treatments for dyslipidemia (Tunaru et al., 2003).
Biochemical Analysis Research has also been conducted on methods for the degradation of radioactive nicotinic acid, allowing the measurement of radioactivity in each carbon atom. This method is valuable for studying the biochemical properties and pathways of nicotinic acid in various biological systems (Scott, 1967).
Safety And Hazards
Specific safety and hazard information for 5-(Ethoxycarbonyl)nicotinic acid is not provided in the search results. However, a Material Safety Data Sheet (MSDS) is available for this compound1.
Future Directions
The future directions for 5-(Ethoxycarbonyl)nicotinic acid are not explicitly mentioned in the search results. However, given its structural similarity to nicotinic acid, it may have potential applications in the development of new pharmaceuticals or biochemical reagents.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or consult with a chemical expert.
properties
IUPAC Name |
5-ethoxycarbonylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)7-3-6(8(11)12)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOMFAUZDGVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361040 | |
Record name | 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxycarbonyl)nicotinic acid | |
CAS RN |
84254-37-5 | |
Record name | 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84254-37-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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